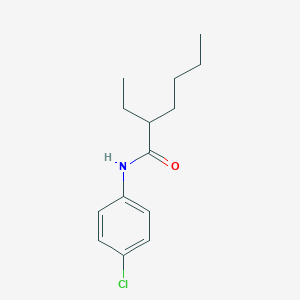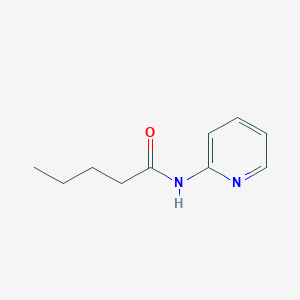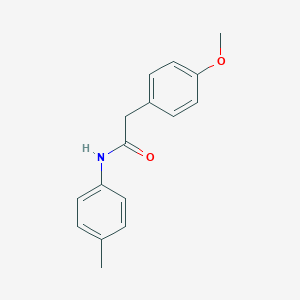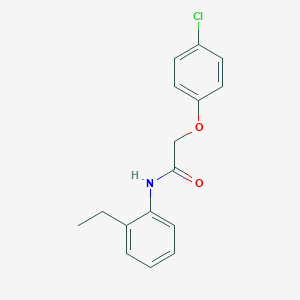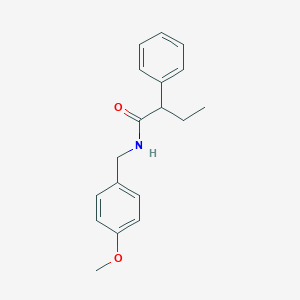
N-(4-methoxybenzyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-2-phenylbutanamide, also known as Fasoracetam, is a nootropic drug that has been gaining popularity in recent years. It is a member of the racetam family of drugs, which are known for their cognitive-enhancing effects. Fasoracetam has been shown to improve memory, increase focus, and enhance overall cognitive function.
Mechanism of Action
N-(4-methoxybenzyl)-2-phenylbutanamide works by modulating the activity of several neurotransmitters in the brain, including GABA, glutamate, and acetylcholine. It has been shown to increase the density of GABA-B receptors in the brain, which can lead to increased GABA activity and a reduction in anxiety. Additionally, N-(4-methoxybenzyl)-2-phenylbutanamide has been shown to enhance the release of acetylcholine in the brain, which can lead to improved memory and cognitive function.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-phenylbutanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of GABA-B receptors in the brain, which can lead to increased GABA activity and a reduction in anxiety. Additionally, N-(4-methoxybenzyl)-2-phenylbutanamide has been shown to enhance the release of acetylcholine in the brain, which can lead to improved memory and cognitive function. N-(4-methoxybenzyl)-2-phenylbutanamide has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzyl)-2-phenylbutanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its cognitive-enhancing effects and has a well-established mechanism of action. However, there are also limitations to using N-(4-methoxybenzyl)-2-phenylbutanamide in lab experiments. It can be difficult to control for individual differences in response to the drug, and it may have different effects in different populations.
Future Directions
There are several future directions for research on N-(4-methoxybenzyl)-2-phenylbutanamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in exploring the potential use of N-(4-methoxybenzyl)-2-phenylbutanamide in treating other cognitive disorders such as schizophrenia and bipolar disorder. Finally, there is interest in exploring the potential use of N-(4-methoxybenzyl)-2-phenylbutanamide in combination with other drugs to enhance its cognitive-enhancing effects.
Synthesis Methods
N-(4-methoxybenzyl)-2-phenylbutanamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 2-phenylbutyric acid. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(4-methoxybenzyl)-2-phenylbutanamide has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, increase focus, and enhance overall cognitive function. Additionally, N-(4-methoxybenzyl)-2-phenylbutanamide has been studied for its potential use in treating ADHD, anxiety, and depression. It has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-phenylbutanamide |
InChI |
InChI=1S/C18H21NO2/c1-3-17(15-7-5-4-6-8-15)18(20)19-13-14-9-11-16(21-2)12-10-14/h4-12,17H,3,13H2,1-2H3,(H,19,20) |
InChI Key |
YAVYSEFYLXUBLR-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



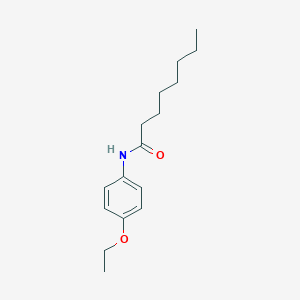
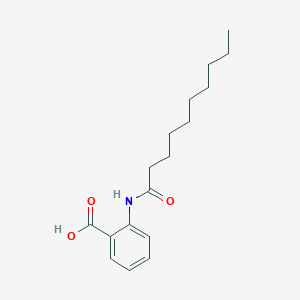
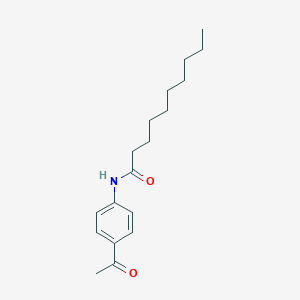
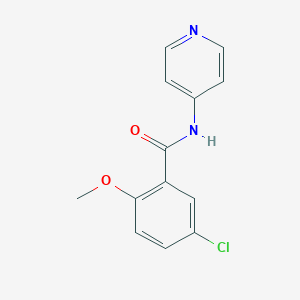

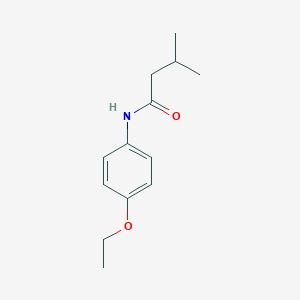
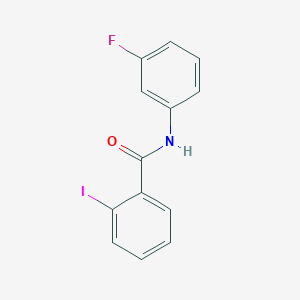
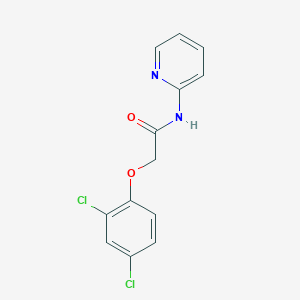
![4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate](/img/structure/B291297.png)

